Cefmatilen hydrochloride hydrate

説明

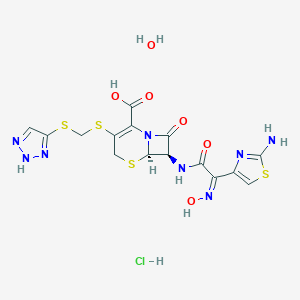

Structure

2D Structure

3D Structure of Parent

特性

CAS番号 |

154776-45-1 |

|---|---|

分子式 |

C15H17ClN8O6S4 |

分子量 |

569.1 g/mol |

IUPAC名 |

(6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-hydroxyiminoacetyl]amino]-8-oxo-3-(2H-triazol-4-ylsulfanylmethylsulfanyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;hydrate;hydrochloride |

InChI |

InChI=1S/C15H14N8O5S4.ClH.H2O/c16-15-18-5(2-30-15)8(21-28)11(24)19-9-12(25)23-10(14(26)27)6(3-29-13(9)23)31-4-32-7-1-17-22-20-7;;/h1-2,9,13,28H,3-4H2,(H2,16,18)(H,19,24)(H,26,27)(H,17,20,22);1H;1H2/b21-8-;;/t9-,13-;;/m1../s1 |

InChIキー |

LBWIJMWZWJRRMO-AWXOXGPMSA-N |

SMILES |

C1C(=C(N2C(S1)C(C2=O)NC(=O)C(=NO)C3=CSC(=N3)N)C(=O)O)SCSC4=NNN=C4.O.Cl |

異性体SMILES |

C1C(=C(N2[C@H](S1)[C@@H](C2=O)NC(=O)/C(=N\O)/C3=CSC(=N3)N)C(=O)O)SCSC4=NNN=C4.O.Cl |

正規SMILES |

C1C(=C(N2C(S1)C(C2=O)NC(=O)C(=NO)C3=CSC(=N3)N)C(=O)O)SCSC4=NNN=C4.O.Cl |

製品の起源 |

United States |

Antimicrobial Spectrum and Activity Research

In Vitro Antibacterial Efficacy Profiling

In vitro studies are crucial for determining the intrinsic activity of an antibiotic against a wide range of bacteria. For Cefmatilen (B1668855) hydrochloride hydrate (B1144303), these studies have demonstrated its broad spectrum of activity.

Research indicates that Cefmatilen hydrochloride hydrate possesses excellent activity against various Gram-positive bacteria. It has shown particular potency against methicillin-susceptible strains of clinically important staphylococci and various streptococcal species. nih.govnih.gov Among the agents it has been compared with, S-1090 was found to be the most active compound against Streptococcus pyogenes and Streptococcus agalactiae. nih.gov

Detailed in vitro activity is often quantified by the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antibiotic that prevents visible growth of a bacterium. The following table summarizes the MIC values for this compound against a selection of Gram-positive bacterial isolates.

| Gram-Positive Bacteria | MIC (µg/mL) |

| Staphylococcus aureus (methicillin-susceptible) | Data not available |

| Staphylococcus epidermidis (methicillin-susceptible) | Data not available |

| Staphylococcus warneri (methicillin-susceptible) | Data not available |

| Streptococcus pyogenes | Data not available |

| Streptococcus agalactiae | Data not available |

Data for specific MIC values were not available in the consulted research.

This compound is also active against a range of Gram-negative bacteria. nih.govnih.gov Its efficacy against these organisms is a key feature of its broad-spectrum profile.

The table below outlines the in vitro activity of this compound against representative Gram-negative bacterial isolates.

| Gram-Negative Bacteria | MIC (µg/mL) |

| Escherichia coli | Data not available |

| Klebsiella pneumoniae | Data not available |

| Haemophilus influenzae | Data not available |

| Moraxella catarrhalis | Data not available |

| Neisseria gonorrhoeae | Data not available |

Data for specific MIC values were not available in the consulted research.

The activity of this compound against multidrug-resistant (MDR) bacteria is an area of significant interest. While general statements about its broad-spectrum activity suggest potential utility, specific data on its efficacy against well-characterized MDR strains, such as methicillin-resistant Staphylococcus aureus (MRSA) or extended-spectrum β-lactamase (ESBL)-producing Gram-negative bacteria, are not extensively detailed in the available literature. Further research is needed to fully elucidate its role in combating these challenging pathogens.

In Vivo Efficacy Studies in Established Infection Models

In vivo studies, which are conducted in living organisms, provide a more comprehensive understanding of an antibiotic's efficacy by taking into account pharmacokinetic and pharmacodynamic factors. This compound has been evaluated in various animal infection models.

Studies in rats and dogs have been conducted to assess its efficacy. nih.govjmb.or.kr Research has shown that the in vivo efficacy of S-1090 against systemic, urinary, and respiratory tract infections caused by both Gram-positive and Gram-negative bacteria was superior to what might be expected from its in vitro activity alone. nih.gov This suggests that the compound behaves favorably within a biological system to combat infections. For instance, single oral dose toxicity studies in rats and dogs indicated the compound's activity and tolerability. jmb.or.kr Furthermore, repeated oral dose toxicity studies in rats over one and three months also support its potential for in-vivo application. jmb.or.kr

Mechanistic Differentiation: Bactericidal Versus Bacteriostatic Properties

Antibiotics are broadly classified as either bactericidal, meaning they directly kill bacteria, or bacteriostatic, meaning they inhibit bacterial growth and replication. This compound, like other cephalosporins, exhibits bactericidal activity. frontiersin.orgnih.gov This is a direct consequence of its mechanism of action, which involves the irreversible inhibition of the enzymes responsible for building the bacterial cell wall. This disruption of cell wall integrity leads to cell lysis and death. The bactericidal nature of this compound has been confirmed in in vitro tests, for example, against Escherichia coli. nih.gov

Molecular and Cellular Mechanism of Action

Inhibition of Bacterial Cell Wall Synthesis Pathways

The structural integrity of the bacterial cell wall is paramount for survival, protecting the bacterium from osmotic stress and maintaining its shape. This resilience is primarily due to the peptidoglycan layer, a complex polymer of repeating N-acetylglucosamine (NAG) and N-acetylmuramic acid (NAM) subunits cross-linked by short peptide chains. The synthesis of peptidoglycan is a multi-step process that is a critical target for many antibiotics. nih.govnih.gov

Cefmatilen (B1668855), like other cephalosporins, intervenes at the final and crucial stage of peptidoglycan synthesis: the transpeptidation reaction. nih.govnih.govnih.gov This step, which is responsible for the cross-linking of the peptide side chains, is catalyzed by a group of bacterial enzymes known as penicillin-binding proteins (PBPs). nih.govnih.gov By inhibiting these enzymes, Cefmatilen effectively halts the formation of a stable and functional cell wall. The β-lactam ring, a core structural component of Cefmatilen, mimics the D-alanyl-D-alanine moiety of the natural substrate of PBPs. This structural similarity allows the antibiotic to bind to the active site of the PBPs, leading to their acylation and subsequent inactivation. nih.gov This inhibition is often irreversible and is the primary mode of action that leads to the antibacterial effect. nih.gov

Characterization of Penicillin-Binding Protein (PBP) Affinity and Interactions

The efficacy of a β-lactam antibiotic is significantly influenced by its affinity for various PBPs. Bacteria possess multiple types of PBPs, each with distinct roles in cell wall synthesis, including elongation, septation, and maintenance of cell shape. The specific PBP binding profile of an antibiotic determines its spectrum of activity and its effectiveness against different bacterial species.

Research on the related third-generation cephalosporin (B10832234), cefditoren (B193786), has shown a strong affinity for PBP1A in Streptococcus pneumoniae and for PBP3A/B in Haemophilus influenzae. Another advanced-generation cephalosporin, ceftaroline (B109729), exhibits high affinity for PBP2x in penicillin-resistant S. pneumoniae and for PBP2a in methicillin-resistant Staphylococcus aureus (MRSA). nih.govnih.gov The binding affinities of ceftaroline for various PBPs in S. aureus and S. pneumoniae are presented in the table below for comparative purposes.

| Bacterial Species | Penicillin-Binding Protein (PBP) | Ceftaroline IC50 (μg/mL) |

| Staphylococcus aureus | PBP1 | ≤0.5 |

| PBP2 | ≤0.5 | |

| PBP2a (in MRSA) | ≤1 | |

| PBP3 | ≤0.5 | |

| Streptococcus pneumoniae | PBP1A | 0.125 - 0.25 |

| PBP2B | 0.5 - 4 | |

| PBP2X | 0.1 - 1 |

The differential binding to various PBPs is a key determinant of an antibiotic's antibacterial spectrum. For example, high affinity for PBPs involved in cell division, such as PBP3 in Gram-negative bacteria, often leads to the formation of filamentous cells, whereas targeting PBPs involved in cell elongation can result in the formation of spheroplasts. nih.gov

Downstream Cellular Effects and Bacterial Lysis Mechanisms

The inhibition of PBP activity by Cefmatilen sets off a cascade of downstream cellular events that ultimately lead to bacterial demise. The immediate consequence of blocked peptidoglycan cross-linking is the weakening of the cell wall. nih.gov As the bacterium continues to grow and synthesize other cellular components, the compromised cell wall is unable to withstand the internal turgor pressure.

This imbalance triggers the activation of autolytic enzymes, such as autolysins, within the bacterium. nih.gov These enzymes, which are normally involved in cell wall remodeling and turnover, begin to degrade the existing peptidoglycan, further compromising the cell wall's structural integrity.

The progressive degradation of the cell wall leads to distinct morphological changes in the bacterium. Depending on the specific PBPs inhibited, bacteria may exhibit filamentation (elongated cells that fail to divide) or the formation of spherical, osmotically sensitive spheroplasts or protoplasts. nih.gov These morphological alterations are a direct result of the disruption of the normal cell division and elongation processes.

Ultimately, the weakened cell wall can no longer contain the cytoplasmic contents, resulting in cell lysis. nih.govnih.gov The bacterial cell ruptures, releasing its internal components into the surrounding environment and leading to cell death. This bactericidal endpoint is the culmination of the initial PBP binding and the subsequent enzymatic and mechanical failures of the cell wall. Recent studies have also suggested that beyond the direct structural damage, the perturbation of cell wall synthesis can trigger additional downstream effects, including metabolic imbalances and the production of reactive oxygen species, which may also contribute to cell death.

Pharmacokinetic and Metabolic Investigations

Absorption and Distribution Dynamics in Preclinical Models

The initial phases of a drug's journey through the body involve its absorption into systemic circulation and subsequent distribution to various tissues and fluids.

Preclinical studies have consistently utilized oral administration to evaluate Cefmatilen (B1668855) hydrochloride hydrate (B1144303). A key finding from repeated dose toxicity studies in beagle dogs is that the increase in plasma concentrations of the compound is less than proportional to the dose administered nih.govnih.govnih.gov. This suggests that oral bioavailability may be influenced by saturable absorption processes or other dose-dependent factors.

Another factor observed to influence the compound's disposition is its interaction with dietary components. In both rat and dog models, the administration of Cefmatilen hydrochloride hydrate resulted in reddish-brown feces. This has been attributed to the formation of chelated products between the drug or its decomposition products and ferric iron (Fe3+) present in the animal diet nih.govnih.govnih.govresearchgate.net. This interaction in the gastrointestinal tract could potentially impact the extent of drug absorption.

Evidence from preclinical toxicology studies indicates that this compound and its metabolites distribute to various tissues. In rats, notable cecal enlargement was observed across all treated groups in toxicity studies, indicating a significant presence and/or effect of the compound in the gastrointestinal tract nih.gov.

Distribution to the urinary system is also well-documented. In a three-month study in dogs, cystitis (inflammation of the urinary bladder) was observed at higher doses. This was considered to be a result of chronic stimulation of the bladder by the metabolites of this compound present in the urine nih.gov. Further evidence from urinalysis in dogs showed positive reactions for occult blood and the presence of erythrocytes in sediments at high doses, reinforcing the distribution of the compound or its metabolites to the urinary tract nih.govnih.gov.

Biotransformation Pathways and Metabolite Elucidation

Biotransformation, or metabolism, is the process by which the body chemically modifies a drug, typically to facilitate its excretion.

Research has been conducted to identify the byproducts of Cefmatilen's metabolism. A study focused on developing a method for detection confirmed the presence of seven distinct metabolites of Cefmatilen in the plasma and urine of tested animal species nih.gov. The toxicological findings in dogs, which link urinary metabolites to the observation of cystitis, further corroborate that the drug undergoes biotransformation and that these metabolites are present in the urinary system nih.govnih.gov.

The liver is implicated as a primary site for the metabolism of this compound. In a three-month repeated oral dose toxicity study in rats, elevated activities of drug-metabolizing enzymes were noted in the liver of males receiving high doses of the compound nih.gov. This finding strongly suggests the involvement of hepatic enzymatic systems in the biotransformation of Cefmatilen.

Excretion Routes and Clearance Kinetics

The final stage of the pharmacokinetic process is the elimination of the drug and its metabolites from the body. Preclinical studies indicate that this compound is eliminated through multiple routes.

Toxicokinetic Analysis in Relevant Animal Species

Toxicokinetic evaluations for this compound have been integrated into both single-dose and repeated-dose toxicity studies in rats and dogs. These studies have consistently revealed important characteristics of the compound's absorption and disposition at therapeutic and supratherapeutic doses.

In a single oral dose toxicity study in beagle dogs, administration of this compound at high doses of 500 and 1000 mg/kg resulted in similar systemic exposure levels at both dosages. nih.gov This observation suggests a saturation of absorption at high concentrations, a hallmark of non-linear toxicokinetics.

Further investigations in dogs through one-month and three-month repeated oral dose toxicity studies at dose levels of 25, 100, and 400 mg/kg/day reinforced the evidence of non-linear kinetics. In these studies, the plasma concentrations of S-1090 were found to increase in a manner that was less than proportional to the administered dose. This dose-dependent decrease in bioavailability is a significant finding in the toxicokinetic profile of the compound in dogs. Similarly, a six-month repeated-dose study in dogs at 40, 100, and 250 mg/kg/day also demonstrated a less than dose-proportional increase in plasma concentrations. nih.gov A study in juvenile dogs receiving repeated oral doses of 50, 100, 200, and 400 mg/kg/day for three months showed a similar trend of a less than dose-proportional increase in plasma S-1090 concentrations.

In rats, toxicokinetic data has been gathered from single-dose and repeated-dose studies. A single oral dose study was conducted at 2000 mg/kg. nih.gov Repeated-dose toxicity studies in rats, spanning one and three months, also included toxicokinetic assessments. While detailed quantitative data from the abstracts are limited, the collective findings from these preclinical studies in both rats and dogs point towards a consistent pattern of dose-dependent absorption for this compound.

Interactive Data Table: Toxicokinetic Parameters of Cefmatilen (S-1090) in Animal Species

| Species | Study Type | Dose (mg/kg) | Cmax (µg/mL) | Tmax (hr) | AUC (µg·hr/mL) | Dose Proportionality |

| Dog | Single Oral Dose | 500 | Data not available in abstract | Data not available in abstract | Data not available in abstract | Non-linear (similar exposure at 1000 mg/kg) nih.gov |

| Dog | Single Oral Dose | 1000 | Data not available in abstract | Data not available in abstract | Data not available in abstract | Non-linear (similar exposure at 500 mg/kg) nih.gov |

| Dog | 6-Month Repeated Oral Dose | 40 | Data not available in abstract | Data not available in abstract | Data not available in abstract | Less than dose-proportional nih.gov |

| Dog | 6-Month Repeated Oral Dose | 100 | Data not available in abstract | Data not available in abstract | Data not available in abstract | Less than dose-proportional nih.gov |

| Dog | 6-Month Repeated Oral Dose | 250 | Data not available in abstract | Data not available in abstract | Data not available in abstract | Less than dose-proportional nih.gov |

| Rat | Single Oral Dose | 2000 | Data not available in abstract | Data not available in abstract | Data not available in abstract | Data not available in abstract |

| Rat | 6-Month Repeated Oral Dose | 100 | Data not available in abstract | Data not available in abstract | Data not available in abstract | Data not available in abstract |

| Rat | 6-Month Repeated Oral Dose | 300 | Data not available in abstract | Data not available in abstract | Data not available in abstract | Data not available in abstract |

| Rat | 6-Month Repeated Oral Dose | 1000 | Data not available in abstract | Data not available in abstract | Data not available in abstract | Data not available in abstract |

Note: Specific quantitative values for Cmax, Tmax, and AUC were not available in the cited abstracts. The table reflects the qualitative findings on dose proportionality.

Preclinical Toxicological Research

Acute Toxicity Studies

Acute toxicity assessments were conducted to determine the effects of a single dose of Cefmatilen (B1668855) hydrochloride hydrate (B1144303) administered through oral and intravenous routes.

Single oral dose studies of Cefmatilen hydrochloride hydrate were performed in both rats and dogs.

In a study involving rats, no deaths occurred following administration. nih.gov The primary observations were gastrointestinal in nature, including diarrhea on the day of dosing and slightly soft feces that persisted for up to six days. nih.gov Additionally, reddish-brown feces were noted, which was attributed to the formation of chelated products between the compound or its decomposition products and dietary iron (Fe3+). nih.gov No pathological changes related to the compound were observed. nih.gov

A similar study was conducted in beagle dogs. nih.govresearchgate.net No mortalities were reported in this study. nih.gov Clinical observations on the day of administration included vomiting, diarrhea, or the presence of mucous in the feces. nih.govresearchgate.net As seen in rats, reddish-brown feces were also observed on the day of dosing and the following day. nih.gov Blood chemistry analysis revealed increases in plasma urea (B33335) nitrogen and iron on the day after administration. nih.gov

Table 1: Summary of Single Oral Administration Toxicity Findings

| Species | Key Observations | Pathological Findings |

|---|---|---|

| Rat | Diarrhea, soft feces, reddish-brown feces. nih.gov | No compound-related pathological changes. nih.gov |

| Dog | Vomiting, diarrhea, mucous feces, reddish-brown feces, increased plasma urea nitrogen and iron. nih.govresearchgate.net | No remarkable pathological changes noted. nih.gov |

A single intravenous dose toxicity study of the sodium salt of Cefmatilen (S-1090-Na) was conducted in rats. nih.gov

There were no deaths reported in the study. nih.gov Immediately following administration, animals displayed clinical signs such as hypoactivity, abnormal gait, and hypopnea (abnormally slow or shallow breathing). nih.gov Some rats were observed in a prone position or showed paleness of the eyeballs and ear auricles. nih.gov These signs were transient, disappearing within four hours after administration. nih.gov Pathological examinations revealed slight cecal enlargement. nih.gov In the kidneys, findings included increased basophilia, dilatation, and calcification of the renal tubules. nih.gov

Table 2: Summary of Single Intravenous Administration Toxicity Findings in Rats

| Clinical Signs (Transient) | Pathological Findings |

|---|---|

| Hypoactivity, abnormal gait, hypopnea, prone position, paleness of eyeballs and ear auricles. nih.gov | Slight cecal enlargement, increased basophilia, dilatation, and calcification of renal tubules. nih.gov |

Repeated-Dose Toxicity Investigations

The effects of repeated administration of this compound were investigated in studies of varying durations, from one to six months, and in different species, including juvenile animals.

One-month and three-month repeated oral dose toxicity studies were carried out in rats. nih.gov

Across both study durations, no deaths occurred. nih.gov Consistent observations in most treated groups included soft feces, abdominal distention, and increased consumption of food and water. nih.gov There were also decreases in urine volume and pH, along with a reduction in blood neutrophils. nih.gov Reddish-brown feces were noted in groups at higher concentrations. nih.gov Necropsy revealed cecal enlargement with a significant amount of muddy content in all treated groups in both studies. nih.gov Specifically in the three-month study, elevated activities of drug-metabolizing enzymes were observed in the liver of males in the highest dose group. nih.gov These changes were generally slight, with the exception of the cecal enlargement, and showed good recovery after drug withdrawal. nih.gov

Table 3: Summary of Repeated Oral-Dose Toxicity Findings in Rats (1 and 3-Month Studies)

| Observation Category | Findings |

|---|---|

| General | No deaths, soft feces, abdominal distention, increased food and water consumption. nih.gov |

| Clinical Pathology | Decreased urine volume and pH, decreased blood neutrophils. nih.gov |

| Gross Pathology | Cecal enlargement with muddy content. nih.gov |

| Organ-Specific (3-Month) | Elevated liver drug-metabolizing enzyme activities in males at the highest dose. nih.gov |

Six-month repeated oral dose toxicity studies were conducted in both rats and dogs.

In the rat study, consistent findings across all treated groups included soft feces, reddish-brown feces, abdominal distention, increased food and water intake, lower urine pH, and a decrease in white blood cell counts. nih.gov One male animal exhibited mucous feces and a marked decrease in body weight. nih.gov At necropsy, marked cecal enlargement was a notable finding in all surviving treated animals. nih.gov During the withdrawal period, some animals developed soft or mucous feces again and experienced a significant decrease in body weight. nih.gov One male died and another was sacrificed in a moribund state approximately two weeks into the withdrawal period, with enterocolitis observed in these cases. nih.gov A supplemental study indicated that these events were associated with a decrease in intestinal flora during dosing, followed by the proliferation of Clostridium difficile and its D-1 toxin during the withdrawal period, leading to inflammatory changes in the cecum and colon. nih.gov

In the six-month dog study, no toxicologically significant changes were reported regarding the general condition of the animals. nih.gov The appearance of reddish-brown feces was a consistent finding in all treated groups. nih.gov A tendency towards an increase in plasma iron was noted in both males and females at the highest dose, but this was not considered to be of toxicological significance as no related changes suggesting anemia or hepatic injury were observed. nih.gov

Table 4: Summary of 6-Month Repeated Oral-Dose Toxicity Findings

| Species | Key Observations |

|---|---|

| Rat | Soft/reddish-brown feces, abdominal distention, increased food/water intake, lower urine pH, decreased white blood cells, marked cecal enlargement. nih.gov Enterocolitis associated with C. difficile observed during withdrawal period. nih.gov |

| Dog | Reddish-brown feces. nih.gov Tendency for increased plasma iron without other related changes. nih.gov |

A three-month repeated oral dose toxicity study was specifically conducted in juvenile beagle dogs to assess age-specific effects. nih.govscispace.com

No deaths occurred during the study. nih.govscispace.com Urinalysis in the highest dose group showed positive reactions for occult blood and protein, as well as the presence of erythrocytes in the urine sediment. nih.govscispace.com Cystitis (inflammation of the bladder) was observed histopathologically in the two highest dose groups. nih.govscispace.com In the thyroids, an increased weight was noted in some animals in groups from the second-lowest dose upwards, and an increase in follicular colloid was seen in the highest dose group. nih.govscispace.com As with other studies, red to dark-red feces were observed in all treated groups. nih.govscispace.com

Table 5: Summary of 3-Month Repeated Oral-Dose Toxicity Findings in Juvenile Dogs

| System/Observation | Findings |

|---|---|

| Urinary System | Positive occult blood and protein in urine, erythrocytes in sediment, cystitis. nih.govscispace.com |

| Endocrine System | Increased thyroid weight, increased follicular colloid. nih.govscispace.com |

| Gastrointestinal | Red to dark-red feces. nih.govscispace.com |

Species-Specific Toxicological Responses (e.g., Rats, Dogs)

Preclinical safety evaluations of this compound have been conducted in both rat and dog models to identify potential target organs and understand species-specific toxicological profiles.

Rats: In single-dose toxicity studies, rats administered this compound orally at a dose of 2000 mg/kg showed no mortality. The primary observations were gastrointestinal, including diarrhea and soft feces, which were attributed to changes in the intestinal flora. nih.gov Reddish-brown feces were also noted, resulting from the chelation of the compound or its byproducts with dietary iron. nih.gov Intravenous administration of its sodium salt at 2000 mg/kg also resulted in no deaths but did lead to transient clinical signs like hypoactivity and abnormal gait, as well as slight cecal enlargement and renal changes at the microscopic level. nih.gov

Repeated-dose studies in rats over one, three, and six months revealed similar gastrointestinal effects, such as soft feces, abdominal distention, and marked cecal enlargement, even at lower doses. nih.govnih.gov Other findings in rats included increased food and water consumption and some hematological changes. nih.govnih.gov In a three-month study, elevated liver drug-metabolizing enzymes were seen in males at 1000 mg/kg/day. nih.gov A significant finding in a six-month study was the development of enterocolitis during the withdrawal period in rats previously dosed at 300 and 1000 mg/kg/day, linked to an overgrowth of Clostridium difficile. nih.gov

Dogs: Beagle dogs receiving single oral doses of 500 and 1000 mg/kg exhibited no mortality. nih.gov Clinical signs were primarily gastrointestinal, including vomiting, diarrhea, or mucous feces on the day of dosing. nih.gov As seen in rats, reddish-brown feces due to iron chelation were also observed. nih.gov Transient increases in plasma urea nitrogen and iron were noted the day after dosing. nih.gov

In a six-month repeated-dose study, dogs were administered 40, 100, and 250 mg/kg/day. nih.gov The most consistent finding across all treated groups was reddish-brown feces. nih.gov A tendency for increased plasma iron was observed at the highest dose, but this was not considered toxicologically significant as it was not accompanied by signs of anemia or liver injury. nih.gov No other significant toxicological changes were reported in this study. nih.gov

Organ-Specific Toxicological Endpoints and Pathological Manifestations

Gastrointestinal System Alterations (e.g., Enterocolitis, Cecal Enlargement, Changes in Intestinal Flora)

The gastrointestinal tract is a primary target of this compound's effects in preclinical models, a common finding for many orally administered antibiotics.

Cecal Enlargement: This was a consistent and marked finding in rats across single-dose and repeated-dose studies. nih.govnih.govnih.gov In one- and three-month studies, cecal enlargement with muddy contents was observed in all treated rat groups. nih.gov

Changes in Feces and Intestinal Flora: Soft feces, diarrhea, and abdominal distention were common in rats. nih.govnih.govnih.gov These effects are considered a result of the compound's antibiotic activity altering the normal balance of intestinal microorganisms. nih.gov In a six-month rat study, a decrease in intestinal flora was noted at the end of the dosing period. nih.gov

Enterocolitis: A severe manifestation observed in rats was the development of enterocolitis during the withdrawal period following six months of treatment at 300 and 1000 mg/kg/day. nih.gov This condition was associated with a marked decrease in body weight and, in some cases, death. nih.gov Pathological investigation linked the enterocolitis to the proliferation of Clostridium difficile and the detection of its D-1 toxin in the cecal contents. nih.gov

Effects in Dogs: Dogs also showed gastrointestinal signs, including vomiting and diarrhea, in single-dose studies. nih.gov

Renal System Pathologies (e.g., Cystitis, Renal Tubular Changes)

Renal effects were observed in rats, particularly following intravenous administration. In a single-dose intravenous study in rats, pathological examination revealed increased basophilia, dilatation, and calcification of the renal tubules. nih.gov In oral repeated-dose studies in rats, a decrease in urine pH was noted. nih.gov In dogs, a single-dose study showed an increase in plasma urea nitrogen the day after dosing, suggesting a transient effect on renal function. nih.gov

Hematological and Clinical Chemistry Abnormalities

Hematological and clinical chemistry parameters were assessed in both rats and dogs.

Rats: Repeated-dose studies in rats showed a decrease in white blood cell counts (specifically neutrophils) in most treated groups. nih.govnih.gov A lower ratio of mature granulocytes in the bone marrow was also observed in groups receiving 1000 mg/kg or more. nih.gov

Dogs: In a six-month study, a tendency for increased plasma iron was seen in dogs at 250 mg/kg/day, though it was deemed not toxicologically significant. nih.gov In a single-dose study, transient increases in plasma urea nitrogen and iron were observed. nih.gov

Establishment of No-Observed-Adverse-Effect Levels (NOAEL)

The No-Observed-Adverse-Effect Level (NOAEL) is the highest dose at which no statistically or biologically significant adverse effects are found. wikipedia.org The NOAEL for this compound has been established from repeated-dose toxicity studies in both rats and dogs.

Rats:

In a one-month study, the NOAEL was estimated to be 1250 mg/kg/day. nih.gov

In a three-month study, the NOAEL was determined to be 1000 mg/kg/day. nih.gov

In a six-month study, the NOAEL was assessed at 100 mg/kg/day, a value based on the absence of enteritis, which was observed at higher doses during the withdrawal period. nih.gov

Dogs:

Based on a six-month repeated oral dose study, the NOAEL was assessed to be 250 mg/kg/day, as no toxicologically significant changes were observed up to this dose. nih.gov

Table 1: Summary of NOAEL Findings for this compound

| Species | Study Duration | NOAEL (mg/kg/day) | Source |

|---|---|---|---|

| Rat | 1-Month | 1250 | nih.gov |

| Rat | 3-Month | 1000 | nih.gov |

| Rat | 6-Month | 100 | nih.gov |

| Dog | 6-Month | 250 | nih.gov |

Reversibility and Progression of Toxicological Findings

Preclinical studies on this compound have indicated that several toxicological findings are reversible upon cessation of treatment. In a 6-month repeated oral dose toxicity study in rats, animals administered this compound at doses of 100, 300, and 1000 mg/kg/day exhibited soft or mucous feces and a marked decrease in body weight, particularly in the high-dose group, from the early stages of a withdrawal period. nih.gov However, the majority of these animals recovered within three weeks of drug withdrawal. nih.gov

Notably, during the withdrawal period following the 6-month study, one male rat in the 1000 mg/kg group died, and another was euthanized in a moribund state. nih.gov The cause of these events was determined to be enterocolitis. nih.gov A supplemental study investigating this phenomenon revealed that inflammatory changes in the cecum and colon observed at two weeks into the withdrawal period in the 300 and 1000 mg/kg groups were largely resolved by the fourth week, with the intestinal flora returning to a state similar to that before dosing. nih.gov This suggests a progression of certain gastrointestinal toxicities after drug cessation, followed by a recovery period.

In juvenile dogs administered this compound for 3 months at doses up to 400 mg/kg/day, findings included cystitis in the 200 and 400 mg/kg groups. nih.gov The reversibility of these urinary bladder effects was also evaluated.

The table below summarizes the key toxicological findings and their reversibility observed in preclinical studies of this compound.

| Species | Study Duration | Dose Levels (mg/kg/day) | Toxicological Finding | Reversibility/Progression |

| Rat | 6 months | 100, 300, 1000 | Soft/mucous feces, decreased body weight | Reversible, with most animals recovering within 3 weeks of withdrawal. nih.gov |

| Rat | 6 months + withdrawal | 300, 1000 | Enterocolitis (inflammatory changes in cecum and colon) | Progression observed at 2 weeks withdrawal, with recovery and return of intestinal flora to baseline by 4 weeks withdrawal. nih.gov |

| Dog (Juvenile) | 3 months | 200, 400 | Cystitis | The no-observed-adverse-effect level (NOAEL) for this finding was determined to be 100 mg/kg/day. nih.gov |

Comparative Toxicological Profiles with Structurally Related Antibiotics (e.g., Cefdinir)

This compound shares structural similarities with other oral cephem antibiotics, such as cefdinir (B1668824). Comparative toxicological data, particularly from a supplemental 6-month study in rats, highlights both similarities and differences in their preclinical safety profiles.

The most notable comparative finding relates to the development of enterocolitis during the withdrawal period. In the supplemental study, both this compound (at 300 and 1000 mg/kg/day) and cefdinir (at 1000 mg/kg/day) induced inflammatory changes in the cecum and colon. nih.gov This was associated with a high detection of Clostridium difficile and its D-1 toxin in the cecal contents at two weeks post-dosing. nih.gov However, a key difference emerged in the recovery phase. While the intestinal flora in the this compound groups had almost returned to the pre-dosing condition by four weeks of withdrawal, the levels in the cefdinir group remained high. nih.gov Furthermore, the cecal D-1 toxin levels were higher in the cefdinir group compared to the this compound groups. nih.gov

General toxicological findings for cefdinir from other preclinical studies include decreased body weight in rat fetuses at ≥100 mg/kg/day and in offspring at ≥32 mg/kg/day. fda.gov In rabbits, maternal toxicity (decreased body weight gain) was seen at the maximum tolerated dose of 10 mg/kg/day, without adverse effects on the offspring. fda.gov

The following table provides a comparative overview of the toxicological profiles of this compound and cefdinir based on available preclinical data.

| Toxicological Endpoint | This compound | Cefdinir |

| Gastrointestinal | ||

| Enterocolitis (Rat) | Observed at 300 and 1000 mg/kg/day during withdrawal. nih.gov | Observed at 1000 mg/kg/day during withdrawal. nih.gov |

| Recovery from Enterocolitis (Rat) | Intestinal flora returned to near pre-dosing state by 4 weeks withdrawal. nih.gov | High levels of C. difficile and D-1 toxin persisted at 4 weeks withdrawal. nih.gov |

| Cecal Enlargement (Rat) | Marked enlargement noted in survivors of a 6-month study. nih.gov | Similar changes commonly observed. nih.gov |

| Developmental Toxicity | ||

| Rat | No effects on embryo-fetal development up to 1000 mg/kg/day. nih.govfda.gov | Decreased fetal body weight at ≥100 mg/kg/day. fda.gov |

| Rabbit | No effects on fetal development up to 25 mg/kg/day. nih.gov | No adverse effects on offspring at 10 mg/kg/day (maternally toxic dose). fda.gov |

| Other Findings | ||

| Cystitis (Juvenile Dog) | Observed at 200 and 400 mg/kg/day in a 3-month study. nih.gov | Data not available for direct comparison. |

Reproductive and Developmental Toxicology Studies

The reproductive and developmental toxicity of this compound has been assessed in studies conducted in both rats and rabbits.

A study in rats involved the oral administration of this compound at doses of 100, 300, or 1000 mg/kg/day prior to and during the early stages of pregnancy. nih.govfda.gov In this study, no adverse effects on the reproductive ability of males or females were observed at any dose level. nih.govfda.gov Furthermore, there were no drug-related effects on implantation ratio, embryo-fetal viability, fetal body weight, or the incidence of external, skeletal, and visceral anomalies. nih.govfda.gov Based on these findings, the no-observed-adverse-effect level (NOAEL) for reproductive toxicity and for developmental toxicity in embryo-fetuses was determined to be 1000 mg/kg/day. nih.govfda.gov General parental toxicity, characterized by findings such as loose feces and increased cecum weight, was observed, with the NOAEL for parental general toxicity estimated to be less than 100 mg/kg/day. nih.govfda.gov

In a study where pregnant rabbits were administered this compound orally at doses of 6.25, 12.5, and 25 mg/kg/day during the period of organogenesis, no effects on the number of corpora lutea, number of implantations, implantation rate, death or resorption rate, number of live fetuses, sex ratio, fetal body weight, or the incidence of external, skeletal, or visceral anomalies were noted. nih.gov The NOAEL for the development of fetuses in this study was established at 25 mg/kg/day. nih.gov Maternal toxicity, including decreased food consumption and suppressed body weight gain, was observed at the higher doses, with a NOAEL for general toxicity and reproductive function in dams of 6.25 mg/kg/day. nih.gov

The table below summarizes the key findings from the reproductive and developmental toxicology studies of this compound.

| Species | Study Type | Dose Levels (mg/kg/day) | Key Findings | NOAEL (mg/kg/day) |

| Rat | Fertility and Early Embryonic Development | 100, 300, 1000 | No adverse effects on parental reproductive ability or embryo-fetal development. nih.govfda.gov | Parental General Toxicity: <100, Reproductive Toxicity: 1000, Developmental Toxicity: 1000. nih.govfda.gov |

| Rabbit | Embryo-Fetal Development | 6.25, 12.5, 25 | No adverse effects on fetal development. nih.gov Maternal toxicity observed at 12.5 and 25 mg/kg/day. nih.gov | Maternal Toxicity: 6.25, Developmental Toxicity: 25. nih.gov |

Structure Activity Relationship Sar and Rational Design

Correlating Molecular Architecture with Antimicrobial Potency

The antimicrobial potency of Cefmatilen (B1668855) hydrochloride hydrate (B1144303) is fundamentally derived from its core bicyclic structure, the cephem nucleus, which it shares with other cephalosporin (B10832234) antibiotics. This nucleus consists of a beta-lactam ring fused to a dihydrothiazine ring. The inherent strain of the four-membered beta-lactam ring is crucial for its mechanism of action, which involves the acylation and subsequent inactivation of penicillin-binding proteins (PBPs). These enzymes are essential for the synthesis of peptidoglycan, a critical component of the bacterial cell wall.

The bactericidal activity of Cefmatilen is a direct consequence of the inhibition of peptidoglycan synthesis, leading to a compromised cell wall that can no longer withstand the internal osmotic pressure, ultimately resulting in cell lysis and bacterial death. The specific substituents at the C-3 and C-7 positions of the cephem nucleus, however, are what fine-tune the antimicrobial spectrum and potency of Cefmatilen.

Key Structural Features of Cefmatilen Contributing to Antimicrobial Potency:

| Structural Feature | Contribution to Antimicrobial Potency |

| 7-aminocephalosporanic acid (7-ACA) nucleus | The core scaffold providing the essential beta-lactam ring for PBP inhibition. |

| (Z)-2-(2-aminothiazol-4-yl)-2-(hydroxyimino)acetamido side chain at C-7 | Enhances activity against Gram-negative bacteria and provides stability against many beta-lactamases. |

| (Z)-configuration of the oxime | Confers higher potency compared to the (E)-isomer. |

| Aminothiazole ring | Facilitates penetration through the outer membrane of Gram-negative bacteria. |

| Thioether-linked heterocyclic group at C-3 | Modulates the antibacterial spectrum and pharmacokinetic properties. |

Impact of Substituents on the Cephem Nucleus on Biological Activity

The substituent at the C-7 position is an acylamino side chain. In Cefmatilen, this is a (Z)-2-(2-aminothiazol-4-yl)-2-(hydroxyimino)acetamido group. The aminothiazole ring is a common feature in third-generation cephalosporins and is instrumental in enhancing their activity against Gram-negative bacteria. This is attributed to its ability to increase the affinity for the PBPs of these organisms and facilitate passage through the porin channels of their outer membrane. The methoxyimino group in the syn-configuration provides significant stability against hydrolysis by many common plasmid-mediated beta-lactamases, a major mechanism of bacterial resistance.

General Impact of Cephem Nucleus Substituents on Cephalosporin Activity:

| Position | Substituent Type | General Impact on Biological Activity |

| C-7 | Acylamino side chain with an aminothiazole ring | Increased potency against Gram-negative bacteria. |

| C-7 | Methoxyimino group (syn-configuration) | Enhanced stability against beta-lactamases. |

| C-3 | Leaving group (e.g., acetoxymethyl) | Often associated with higher antibacterial activity but can lead to metabolic instability. |

| C-3 | Stable substituent (e.g., vinyl, propenyl) | Generally provides good chemical stability, suitable for oral administration. |

Influence of Side Chain Modifications on Bioavailability and Efficacy

For an orally administered antibiotic to be effective, it must be well-absorbed from the gastrointestinal tract. Cefmatilen itself has limited oral bioavailability. To overcome this, it is administered as a prodrug, Cefmatilen hydrochloride hydrate. A prodrug is a pharmacologically inactive compound that is converted into the active drug within the body.

In the case of Cefmatilen, the carboxylic acid group at the C-4 position is esterified. This esterification increases the lipophilicity of the molecule, which facilitates its absorption across the intestinal wall. Once absorbed, the ester linkage is rapidly hydrolyzed by esterase enzymes present in the intestinal mucosa and blood, releasing the active Cefmatilen into the systemic circulation.

The specific ester used in the prodrug formulation is crucial for achieving optimal bioavailability. The ideal ester promoiety should be efficiently cleaved post-absorption and the released byproduct should be non-toxic. This prodrug strategy is a common and effective approach to improve the oral bioavailability of many cephalosporins that would otherwise require parenteral administration.

Impact of Ester Prodrug Formation on Cephalosporin Properties:

| Property | Change upon Esterification | Consequence |

| Lipophilicity | Increased | Enhanced absorption across the gastrointestinal mucosa. |

| Aqueous Solubility | Decreased | Can be a formulation challenge, but often sufficient for absorption. |

| Pharmacological Activity | Inactive (as a prodrug) | Prevents premature action before absorption. |

| Oral Bioavailability | Significantly Increased | Allows for effective oral administration of the antibiotic. |

Application of Quantitative Structure-Activity Relationship (QSAR) and Group-Based QSAR (G-QSAR) Methodologies

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models can then be used to predict the activity of new, unsynthesized compounds, thereby guiding the rational design of more potent drugs.

While specific QSAR or Group-Based QSAR (G-QSAR) studies focusing solely on Cefmatilen are not widely published, the principles of these methodologies have been extensively applied to the broader class of cephalosporins. These studies typically involve calculating a variety of molecular descriptors for a set of cephalosporin analogues with known antibacterial activities. These descriptors can be categorized as electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., logP), and topological (e.g., connectivity indices).

Statistical methods such as multiple linear regression (MLR), partial least squares (PLS), and more advanced machine learning algorithms are then used to build a model that correlates these descriptors with the observed biological activity (e.g., minimum inhibitory concentration, MIC).

For cephalosporins, QSAR studies have helped to elucidate the importance of specific structural features for antibacterial potency. For example, such models can quantify the positive contribution of the aminothiazolyl moiety at C-7 and the negative impact of bulky substituents at certain positions. G-QSAR, an extension of the traditional QSAR approach, considers the contributions of different substituent groups at various positions on the molecular scaffold, providing a more detailed understanding of the SAR.

The application of these computational tools allows for a more efficient and targeted approach to the design of new cephalosporin antibiotics with improved efficacy and resistance profiles.

Common Descriptors Used in QSAR Studies of Cephalosporins:

| Descriptor Type | Examples | Information Provided |

| Electronic | HOMO/LUMO energies, Dipole moment | Reactivity, polarity, and electrostatic interactions. |

| Steric | Molecular weight, Molar refractivity, van der Waals volume | Size and shape of the molecule, which can affect binding to the target enzyme. |

| Hydrophobic | LogP (Partition coefficient) | Ability of the molecule to cross cell membranes. |

| Topological | Connectivity indices, Shape indices | Information about the branching and connectivity of the molecular structure. |

Chemical Synthesis and Process Optimization Research

Optimization of Large-Scale Preparative Processes

A critical aspect of the large-scale synthesis was the careful management of reaction conditions and intermediates. For instance, after a particular reaction step, the organic layers containing the diphenylmethyl ester intermediate were combined and distilled under reduced pressure to remove residual water. acs.org The resulting concentrate was then adjusted to a specific volume with dichloromethane (B109758) before being used directly in the subsequent step, streamlining the process. acs.org This improved methodology proved to be more practical and effective than previous methods due to superior impurity control and higher yields, making it suitable for industrial production. acs.org

Impurity Profiling, Identification, and Control Strategies in Synthesis

A crucial part of pharmaceutical manufacturing is the identification and control of impurities to ensure the safety and efficacy of the final drug product. During the development of Cefmatilen (B1668855) hydrochloride hydrate (B1144303), several impurities were isolated from the bulk drug and their structures were identified. acs.orgacs.org This impurity profiling was essential for understanding and preventing the side reactions that lead to their formation. acs.org

Initial synthesis efforts identified three main impurities. acs.org Further investigation into the reaction mixture revealed numerous other minor and potential impurities. acs.org By studying the side reactions at each stage of the synthesis, researchers were able to develop an improved process with optimized conditions to control the formation of these unwanted byproducts. acs.orgacs.org This led to a higher quality of the active pharmaceutical ingredient (API). acs.org The proactive identification and synthesis of potential process-related impurities are considered mandatory for a thorough understanding of the synthetic pathway of an API. asianpubs.org

Crystal Habit and Size Modulation through Crystallization Process Engineering

The physical properties of an active pharmaceutical ingredient, such as its crystal habit and size, can significantly impact its stability, solubility, and bioavailability. Crystal engineering techniques are employed to control these properties. nih.gov For hydrochloride hydrate compounds, the crystallization process is critical for obtaining the desired solid-state form. fsu.edu

In the context of Cefmatilen hydrochloride hydrate, the final step of the synthesis involves its crystallization from a solution. acs.org While specific details on the crystal habit modulation for Cefmatilen are not extensively published in the provided results, the general principles of crystallization process engineering are applicable. These methods involve carefully controlling parameters such as solvent system, temperature, cooling rate, and agitation to influence crystal growth and morphology. nih.govgoogle.com The goal is to produce crystals with a consistent size and shape, which is crucial for reproducible manufacturing and drug performance. The hydrochloride salt form was specifically chosen as the candidate for development after screening several other salt options. acs.org

Analytical Methodologies for Research and Monitoring

Development and Validation of Chromatographic Techniques for Biological Matrices

The separation and determination of cefmatilen (B1668855) and its metabolites, which exhibit a wide range of polarities, necessitate sophisticated chromatographic techniques. nih.gov Multidimensional HPLC systems have proven effective for this purpose. nih.gov

High-Performance Liquid Chromatography (HPLC) Systems (e.g., Ion-Exchange, Reversed-Phase, Multidimensional Approaches)

Researchers have successfully employed multidimensional HPLC systems that couple anion-exchange, cation-exchange, and reversed-phase columns to analyze cefmatilen and its seven metabolites. nih.gov This approach allows for the efficient separation of these target compounds from complex biological matrices like plasma and urine with minimal sample pretreatment, such as simple deproteinization for plasma and dilution for urine. nih.gov

A common strategy involves the use of reversed-phase columns, such as a C18 column, for the separation of cephalosporin (B10832234) antibiotics. scielo.org.mx The mobile phase composition is a critical parameter that is optimized to achieve effective separation. For instance, a mixture of acetonitrile, methanol, and a buffer is often used. scielo.org.mx The pH of the buffer and the flow rate of the mobile phase are also carefully controlled to ensure optimal resolution of the analyte peaks. scielo.org.mx

Table 1: Example of HPLC System Parameters for Cephalosporin Analysis

| Parameter | Condition |

|---|---|

| Column | C18 (4.6 x 250 mm) scielo.org.mx |

| Mobile Phase | Acetonitrile: Methanol: Triethylamine Buffer (1:1:2 v/v) scielo.org.mx |

| Flow Rate | 0.6 mL/min scielo.org.mx |

| pH of Buffer | 7 scielo.org.mx |

| Wavelength | 260 nm scielo.org.mx |

Detector Technologies (e.g., Ultraviolet, Electrochemical)

For the detection of cefmatilen and its metabolites, both ultraviolet (UV) and electrochemical detectors have been utilized in conjunction with multidimensional HPLC systems. nih.gov UV detectors are commonly set at a specific wavelength, for example 260 nm, to monitor the elution of the compounds from the HPLC column. scielo.org.mx The choice of wavelength is determined by the UV absorbance characteristics of the analytes.

Validation Parameters for Analytical Assays

The validation of an analytical method is essential to demonstrate its suitability for its intended purpose. The process involves assessing several key parameters to ensure the reliability and accuracy of the results.

Assessment of Linearity, Precision, and Accuracy

Developed assay methods for cefmatilen have demonstrated good linearity, precision, and accuracy. nih.gov

Linearity: This is established by analyzing a series of standard solutions at different concentrations. For example, a linear range for two cephalosporins was found to be 0.5-250 μg/mL with a high correlation coefficient (r² of 0.9987 and 0.9997). scielo.org.mx

Precision: This is a measure of the repeatability of the method. It is often expressed as the relative standard deviation (RSD) of a series of measurements. Intra-assay precision is determined by analyzing the same sample multiple times within the same day, while inter-assay precision is assessed over different days. researchgate.net

Accuracy: This refers to the closeness of the measured value to the true value and is often evaluated through recovery studies. researchgate.net

Determination of Selectivity and Reproducibility

Selectivity: This is the ability of the method to accurately measure the analyte in the presence of other components in the sample, such as metabolites or endogenous compounds. japsonline.com

Reproducibility: This demonstrates that the method can be reliably performed by different analysts in different laboratories. nih.gov

Quantification of Cefmatilen and its Metabolites in Diverse Biological Samples (e.g., Plasma, Urine)

Validated HPLC methods have been successfully applied to pharmacokinetic and metabolic studies involving the oral administration of cefmatilen hydrochloride hydrate (B1144303) to humans and animals. nih.gov These methods enable the quantification of cefmatilen and its seven metabolites in plasma and urine. nih.gov

Sample preparation is a critical step in the analysis of biological samples. For plasma samples, a common and simple pretreatment method is deproteinization, often achieved by adding a solvent like acetonitrile. nih.govscielo.org.mx Urine samples typically require dilution before analysis. nih.gov

The limit of detection (LOD) and limit of quantification (LOQ) are important parameters for determining the sensitivity of the method. For two other cephalosporins, the LOD was found to be 2.34 × 10⁻² μg/mL and 1.70 × 10⁻² μg/mL, while the LOQ was 7.10 × 10⁻² μg/mL and 5.15 × 10⁻² μg/mL, respectively. scielo.org.mx

Table 2: Validation Parameters for a Cephalosporin HPLC Method scielo.org.mx

| Parameter | Cefaclor | Ceftriaxone |

|---|---|---|

| Linear Range (μg/mL) | 0.5-250 | 0.5-250 |

| Correlation Coefficient (r²) | 0.9987 | 0.9997 |

| Limit of Detection (μg/mL) | 2.34 × 10⁻² | 1.70 × 10⁻² |

| Limit of Quantification (μg/mL) | 7.10 × 10⁻² | 5.15 × 10⁻² |

| Retention Time (min) | 4.94 ± 0.056 | 3.39 ± 0.022 |

Bacterial Resistance Mechanisms and Surveillance Research

Elucidation of Specific Resistance Mechanisms Against Cefmatilen (B1668855) Hydrochloride Hydrate (B1144303)

Resistance to Cefmatilen hydrochloride hydrate, a β-lactam antibiotic, can be acquired through various mechanisms that prevent the drug from reaching its target or inactivate the drug itself. The primary mechanisms of resistance to β-lactam antibiotics, and by extension likely to Cefmatilen, include enzymatic degradation, modification of the target site, and reduced drug accumulation due to decreased permeability and/or active efflux. nih.govyoutube.com

Enzymatic Degradation by β-Lactamases: The most prevalent mechanism of resistance to β-lactam antibiotics is the production of β-lactamase enzymes. nih.gov These enzymes hydrolyze the amide bond in the β-lactam ring, rendering the antibiotic inactive before it can bind to its target, the Penicillin-Binding Proteins (PBPs). nih.govyoutube.com The production of β-lactamases can be either chromosomally encoded or acquired through mobile genetic elements like plasmids, which facilitates their spread among different bacterial species. youtube.com While some cephalosporins are designed to be more stable against common β-lactamases, the evolution of Extended-Spectrum β-Lactamases (ESBLs) and AmpC β-lactamases presents a significant challenge. For instance, studies on other cephalosporins have shown that the presence of ESBLs can dramatically increase resistance levels. scilit.comopastpublishers.com A study on cefditoren (B193786), another third-generation cephalosporin (B10832234), demonstrated potent activity against β-lactamase-producing strains of Haemophilus influenzae and Moraxella catarrhalis, suggesting that the molecular structure of some cephalosporins can influence their stability against these enzymes. nih.gov

Alterations in Penicillin-Binding Proteins (PBPs): Cefmatilen, like all β-lactam antibiotics, exerts its bactericidal effect by binding to and inactivating PBPs, which are essential enzymes for the synthesis of the bacterial cell wall. nih.govnih.gov Mutations in the genes encoding these proteins can lead to structural changes that reduce their affinity for β-lactam antibiotics. youtube.com This decreased binding affinity allows the bacteria to continue cell wall synthesis even in the presence of the drug. Research on the related compound cefditoren has shown that a high affinity for specific PBPs, such as PBP1A in S. pneumoniae and PBP1A and PBP3A/B in H. influenzae, may contribute to its potent antibacterial effects and a lower likelihood of resistance development. nih.govresearchgate.net

Reduced Permeability and Efflux Pumps: For Cefmatilen to reach its PBP targets in Gram-negative bacteria, it must first pass through the outer membrane. A decrease in the permeability of this membrane, often due to the loss or modification of porin channels, can restrict the entry of the antibiotic into the cell. nih.govnih.gov Studies on cefmetazole (B193816) resistance in Escherichia coli have demonstrated that a significant decrease in the expression of porin genes, specifically ompF and ompC, is associated with acquired resistance. nih.govnih.gov

Furthermore, once inside the bacterial cell, Cefmatilen can be actively transported out by multidrug efflux pumps. nih.govfrontiersin.orgnih.gov These pumps are membrane proteins that can expel a wide range of antimicrobial agents, thereby reducing the intracellular concentration of the drug to sub-therapeutic levels. nih.gov The overexpression of these efflux pumps is a common mechanism of acquired resistance in many bacterial pathogens. nih.gov

| Mechanism | Description | Key Genes/Proteins Involved | Effect on Cefmatilen |

|---|---|---|---|

| Enzymatic Degradation | Hydrolysis of the β-lactam ring by β-lactamase enzymes, inactivating the antibiotic. nih.govyoutube.com | TEM, SHV, CTX-M, AmpC | Prevents the antibiotic from reaching its target. |

| Target Modification | Alterations in the structure of Penicillin-Binding Proteins (PBPs) reduce the binding affinity of the antibiotic. youtube.com | PBP genes (e.g., PBP1A, PBP2X, PBP3) | Allows for continued cell wall synthesis in the presence of the antibiotic. |

| Reduced Permeability | Decreased expression or mutation of outer membrane porins restricts the entry of the antibiotic into Gram-negative bacteria. nih.govnih.gov | ompF, ompC | Lowers the intracellular concentration of the antibiotic. |

| Efflux Pumps | Active transport of the antibiotic out of the bacterial cell. nih.govfrontiersin.org | AcrAB-TolC, MexAB-OprM | Reduces the intracellular concentration of the antibiotic to sub-therapeutic levels. |

Epidemiological Surveillance and Molecular Characterization of Resistant Bacterial Strains

Effective surveillance of antimicrobial resistance is fundamental to understanding its prevalence, tracking its spread, and informing public health interventions. nih.govrug.nlnih.gov For a newer antibiotic like this compound, establishing a robust surveillance system from the early stages of its clinical use is critical. nih.gov Such a system would involve the systematic collection and analysis of data on the susceptibility of key bacterial pathogens to Cefmatilen.

Surveillance Methodologies: A comprehensive surveillance program for Cefmatilen resistance would ideally be a two-phase system, starting with an early alert system and transitioning to routine surveillance. nih.gov This involves collecting bacterial isolates from various clinical settings and determining their minimum inhibitory concentrations (MICs) for Cefmatilen. This data helps in detecting shifts in susceptibility patterns over time and across different geographical locations. nih.gov National and international surveillance networks play a crucial role in aggregating this data to provide a broader epidemiological picture. nih.govrug.nl

Molecular Characterization of Resistant Strains: Beyond phenotypic susceptibility testing, molecular characterization of resistant isolates is essential to understand the genetic basis of resistance. nih.govcreighton.edu This involves techniques such as Polymerase Chain Reaction (PCR) and DNA sequencing to identify specific resistance genes. For Cefmatilen-resistant strains, molecular analysis would focus on detecting genes encoding β-lactamases (e.g., blaCTX-M, blaSHV, blaTEM, and plasmid-mediated ampC), as well as mutations in the genes for PBPs and porins. nih.govcreighton.edunih.gov Genotyping methods, such as Pulsed-Field Gel Electrophoresis (PFGE) or Multilocus Sequence Typing (MLST), can be used to determine the genetic relatedness of resistant strains, helping to track the clonal spread of resistance. creighton.edu

| Bacterial Species | Region | Year | Number of Isolates | % Resistant to Cefmatilen | Common Resistance Genes Detected |

|---|---|---|---|---|---|

| Escherichia coli | North America | 2024 | 500 | [Data Not Available] | [Data Not Available] |

| Klebsiella pneumoniae | Europe | 2024 | 450 | [Data Not Available] | [Data Not Available] |

| Streptococcus pneumoniae | Asia | 2024 | 300 | [Data Not Available] | [Data Not Available] |

| Haemophilus influenzae | South America | 2024 | 200 | [Data Not Available] | [Data Not Available] |

Note: The data in this table is for illustrative purposes only, as specific surveillance data for this compound is not yet widely available.

Investigating Strategies to Counteract and Mitigate Resistance Evolution

The increasing prevalence of antibiotic resistance necessitates the development of strategies to preserve the efficacy of existing antibiotics and to treat infections caused by resistant organisms. For this compound, several approaches can be investigated to counteract and mitigate the evolution of resistance.

Combination Therapy with β-Lactamase Inhibitors: A clinically successful strategy to overcome resistance mediated by β-lactamases is the co-administration of a β-lactam antibiotic with a β-lactamase inhibitor. nih.govnih.gov Compounds like clavulanic acid, sulbactam, and tazobactam (B1681243) can bind to and inactivate many common β-lactamases, thereby protecting the β-lactam antibiotic from degradation. nih.govyoutube.com The development of novel, broad-spectrum β-lactamase inhibitors that are effective against a wider range of enzymes, including AmpC and some carbapenemases, could further enhance the utility of cephalosporins like Cefmatilen. youtube.com

Combination with Other Antibiotics or Adjuvants: Combining Cefmatilen with other classes of antibiotics can provide a synergistic effect and may reduce the likelihood of resistance emerging. nih.govnih.gov For example, a study on cefotiam (B1212589) demonstrated synergistic activity when combined with other β-lactams or with vancomycin (B549263) against methicillin-resistant Staphylococcus aureus (MRSA). nih.gov Another promising area of research is the development of antibiotic adjuvants, which are non-antibiotic compounds that can enhance the activity of antibiotics. nih.gov This includes efflux pump inhibitors, which block the action of efflux pumps and thereby increase the intracellular concentration of the antibiotic. nih.govyoutube.comyoutube.com Research into the combination of cefmetazole with the β-lactamase inhibitor relebactam (B560040) has shown that such a combination can suppress the acquisition of resistance in E. coli. nih.govnih.gov

Infection Prevention and Control: Fundamental to controlling the spread of resistance is the implementation of robust infection prevention and control measures. nih.gov These include promoting hand hygiene, ensuring the effective diagnosis and treatment of infections, and the rational use of antimicrobials. nih.gov Antimicrobial stewardship programs that aim to optimize antibiotic use are critical in reducing the selection pressure that drives the evolution of resistance. opastpublishers.comnih.gov

Immunological Investigations

Assessment of Immunogenicity

Cefmatilen (B1668855) hydrochloride hydrate (B1144303), an oral cephalosporin (B10832234) antibiotic, has been evaluated for its potential to elicit an immune response. nih.gov The assessment of immunogenicity is a critical step in the development of therapeutic proteins and other drugs to understand the potential for anti-drug antibody (ADA) formation. frontiersin.orgnih.govnih.gov The strategy for evaluating immunogenicity typically involves a tiered approach, starting with screening assays to detect ADAs, followed by confirmatory assays, and characterization of the antibody response. frontiersin.orgeuropa.eu

In animal studies using guinea pigs and mice, the immunogenicity of cefmatilen was investigated. When an adjuvant was used to enhance the immune response, the production of antibodies against cefmatilen was observed to be less frequent compared to other antibiotics like cefmetazole (B193816) (CMZ) and cefotiam (B1212589) (CTM). nih.gov This suggests a relatively lower immunogenic potential of cefmatilen under these experimental conditions.

The evaluation of immunogenicity is an integrated process that analyzes immunological data alongside pharmacokinetic, pharmacodynamic, and clinical safety and efficacy data to understand the clinical relevance of any observed immune response. nih.goveuropa.eu

Evaluation of Hypersensitivity-Eliciting Antigenicity

The potential of cefmatilen hydrochloride hydrate to act as an antigen that elicits hypersensitivity reactions has been a subject of investigation. nih.gov Hypersensitivity reactions are exaggerated or inappropriate immune responses to an antigen, often leading to tissue inflammation and damage. youtube.com Type I hypersensitivity, or immediate hypersensitivity, is a classic allergic reaction mediated by IgE antibodies and the activation of mast cells and basophils. youtube.comhookelabs.comcreative-biolabs.com

In studies using guinea pigs and a specific mouse strain (C3H/He), the hypersensitivity-eliciting antigenicity of cefmatilen was examined through active systemic anaphylaxis (ASA) and passive cutaneous anaphylaxis (PCA) tests. nih.gov Positive results were observed in both ASA and PCA tests in guinea pigs, and a positive PCA response was also seen in the C3H/He mouse when cefmatilen was used as the eliciting antigen. nih.gov This indicates that under specific experimental conditions, cefmatilen can elicit hypersensitivity reactions. It is noteworthy that other cephalosporins, such as cephalothin (B1668815) (CET), cefmetazole (CMZ), and cefotiam (CTM), also demonstrated hypersensitivity-eliciting antigenicity in these studies. nih.gov

Studies on Immunological Cross-Reactivity with Other Beta-Lactam Antibiotics

The potential for immunological cross-reactivity between this compound and other beta-lactam antibiotics has been investigated. nih.gov Cross-reactivity occurs when antibodies produced against one beta-lactam antibiotic recognize and react with another, often due to similarities in their chemical structures, particularly the side chains. medsafe.govt.nznih.govucdavis.edu This is a significant consideration in clinical practice, especially for patients with a known allergy to one type of beta-lactam, such as penicillin. medsafe.govt.nzunmc.edu

In preclinical studies using active systemic anaphylaxis (ASA) and passive cutaneous anaphylaxis (PCA) tests in guinea pigs, the immunological cross-reactivity of cefmatilen with penicillin G (PCG), cephalothin (CET), cefmetazole (CMZ), and cefotiam (CTM) was assessed. nih.gov The results indicated that cefmatilen immunologically cross-reacted only with cephalothin in these animal models. nih.gov The same study also observed cross-reactivities between PCG and CET, PCG and CMZ, PCG and CTM, and between CET and CMZ. nih.gov

It is generally understood that the risk of cross-reactivity between penicillins and third-generation cephalosporins is relatively low, estimated to be around 2% to 3% in patients with a penicillin allergy. medsafe.govt.nz The structural similarities, or lack thereof, in the side chains of different beta-lactam antibiotics are a key determinant of their cross-reactive potential. nih.govucdavis.edu

In Vitro Immunological Assays (e.g., Direct Coombs' Test, Enzyme-Linked Immunosorbent Assay (ELISA))

In vitro immunological assays are crucial tools for investigating the immunological properties of drugs like this compound. These laboratory tests are performed outside of a living organism and can provide valuable information on potential immune-related effects. nih.gov

Direct Coombs' Test:

To assess the risk of hemolytic anemia, the in vitro direct Coombs' test (also known as the direct antiglobulin test or DAT) was performed for cefmatilen. nih.govwikipedia.orghopkinslupus.org This test detects antibodies that are attached to the surface of red blood cells. wikipedia.orgnih.govmountsinai.orgclevelandclinic.org A positive result can indicate an immune-mediated destruction of red blood cells. hopkinslupus.orgmountsinai.org The direct Coombs' test for cefmatilen was found to be negative, suggesting a low potential for causing hemolytic anemia through this mechanism. nih.gov

Enzyme-Linked Immunosorbent Assay (ELISA):

The Enzyme-Linked Immunosorbent Assay (ELISA) is a widely used technique to detect and quantify antibodies or antigens in a sample. nih.govnih.govimmunology.orgnih.gov In the context of cefmatilen, ELISA was utilized in studies with guinea pigs and mice/rats to evaluate its immunological properties, including immunogenicity and cross-reactivity. nih.gov ELISA is a versatile assay that can be adapted to measure different types of antibody responses (e.g., IgG, IgM) and is a key component of the tiered approach to immunogenicity testing. frontiersin.orgeuropa.eulibretexts.org

In Vivo Immunological Response Models (e.g., Active Systemic Anaphylaxis, Passive Cutaneous Anaphylaxis)

In vivo models are essential for understanding the potential immunological effects of a substance within a living organism. For this compound, two key models have been utilized to assess its potential to elicit hypersensitivity reactions: active systemic anaphylaxis (ASA) and passive cutaneous anaphylaxis (PCA). nih.gov

Active Systemic Anaphylaxis (ASA):

Passive Cutaneous Anaphylaxis (PCA):

The PCA model is a rodent model of type I hypersensitivity, which is an immediate allergic reaction. hookelabs.comcreative-biolabs.com In this model, serum containing IgE antibodies specific to an antigen is injected into the skin of a naive animal. hookelabs.comcreative-biolabs.com After a period, the animal is challenged with the antigen, leading to a localized allergic reaction at the site of injection. hookelabs.comcreative-biolabs.com The PCA test was used to evaluate the hypersensitivity-eliciting antigenicity of cefmatilen in guinea pigs and a specific strain of mice (C3H/He). nih.gov Positive PCA reactions were observed in these models, indicating that cefmatilen has the potential to elicit an IgE-mediated hypersensitivity response under these experimental conditions. nih.gov This model is valuable for studying the mechanisms of antibody-mediated inflammation and anaphylaxis. hookelabs.com

Potential for Broader Immunomodulatory Effects

Beyond direct immunogenicity and hypersensitivity, some antibiotics can exert broader immunomodulatory effects, meaning they can alter the normal functioning of the immune system. nih.gov These effects can be either suppressive or stimulatory and can involve various components of the immune system, including humoral and cellular responses. nih.gov

While specific studies on the broader immunomodulatory effects of this compound are not extensively detailed in the provided context, the general principle of antibiotic-induced immunomodulation is well-established for other compounds. For instance, some antibiotics have been shown to suppress delayed-type hypersensitivity reactions and antibody responses (IgM and IgG). nih.gov Additionally, the proliferative responses of spleen cells induced by mitogens like concanavalin (B7782731) A and lipopolysaccharide can be suppressed by certain antibiotics. nih.gov

Interactive Data Table: Summary of Immunological Findings for this compound

| Immunological Aspect | Test/Model Used | Key Findings | Comparison with Other Antibiotics |

| Immunogenicity | Antibody production in adjuvant-treated mice and guinea pigs | Less frequent antibody production compared to other antibiotics. nih.gov | Lower immunogenicity observed compared to cefmetazole (CMZ) and cefotiam (CTM). nih.gov |

| Hypersensitivity-Eliciting Antigenicity | Active Systemic Anaphylaxis (ASA) and Passive Cutaneous Anaphylaxis (PCA) in guinea pigs and mice | Positive ASA and PCA results observed. nih.gov | Similar hypersensitivity-eliciting antigenicity noted for cephalothin (CET), CMZ, and CTM. nih.gov |

| Immunological Cross-Reactivity | ASA and PCA tests in guinea pigs | Cross-reactivity observed only with cephalothin (CET). nih.gov | Cross-reactivities were also noted between penicillin G (PCG) and CET, PCG and CMZ, PCG and CTM, and between CET and CMZ. nih.gov |

| Potential for Hemolytic Anemia | In vitro Direct Coombs' Test | Negative result. nih.gov | Not applicable |

| In Vivo Hypersensitivity | ASA and PCA models | Capable of eliciting hypersensitivity reactions in animal models. nih.gov | Not applicable |

Translational Research and Ecological Impact Studies

Interactions with Host Microbiome and Effects on Microbial Ecology

The interaction of antibiotics with the host's gut microbiome is a critical area of research, as alterations in the microbial composition can have significant physiological consequences. A six-month repeated oral dose toxicity study in rats at dose levels of 100, 300, and 1000 mg potency/kg/day provided insights into the effects of Cefmatilen (B1668855) hydrochloride hydrate (B1144303) on the intestinal flora. nih.gov

A key finding of this study was a decrease in intestinal flora in all groups treated with Cefmatilen hydrochloride hydrate at the end of the administration period. nih.gov Following the withdrawal of the drug, a notable ecological shift was observed. Specifically, at 2 weeks into the withdrawal period, there were high levels of Clostridium difficile and its D-1 toxin detected in the cecal contents of the rats in the 300 and 1000 mg potency/kg groups. nih.gov This was accompanied by inflammatory changes in the cecum and colon. nih.gov This finding suggests that, similar to other broad-spectrum antibiotics, this compound can disrupt the normal gut microbiota, creating an environment conducive to the overgrowth of opportunistic pathogens like C. difficile.

Pharmacovigilance Research Methodologies

Pharmacovigilance is essential for monitoring the safety of pharmaceutical products once they are on the market and for detecting potential adverse drug reactions (ADRs) that may not have been identified in pre-marketing clinical trials. For cephalosporins, including this compound, various pharmacovigilance research methodologies are employed to ensure their continued safe use.

A primary method is the analysis of spontaneous reporting systems. risksafety.rudoaj.org National and international pharmacovigilance databases, such as the WHO's VigiBase, collect reports of suspected ADRs from healthcare professionals and patients. risksafety.rudoaj.org These databases are a cost-effective way to gather post-marketing safety data on a large scale. bohrium.com

To identify potential new ADRs, a technique known as disproportionality analysis is often used. bohrium.com This involves statistical methods to determine if a specific adverse event is reported more frequently in association with a particular drug compared to other drugs in the database. bohrium.com Common measures used in disproportionality analysis include the Proportional Reporting Ratio (PRR), the Reporting Odds Ratio (ROR), and Information Components (IC). bohrium.com A signal is generated when these statistical measures exceed a certain threshold, suggesting a potential association that warrants further investigation. bohrium.com